1-({[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)-4-piperidinecarboxylic acid
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Overview
Description
1-({[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)-4-piperidinecarboxylic acid is a complex organic compound that features a trifluoromethyl group attached to a triazolo-pyridazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)-4-piperidinecarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate to form the triazolo-pyridazinyl core . This intermediate is then further functionalized through a series of reactions, including sulfonylation and acetylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-({[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-({[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)-4-piperidinecarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-({[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)-4-piperidinecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to its targets, which may include enzymes or receptors involved in critical biological pathways. This interaction can modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-b]pyridazine
- 1-(Trifluoromethyl)-1,2,4-triazole
Uniqueness
1-({[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)-4-piperidinecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1676081-31-4 |
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Molecular Formula |
C14H14F3N5O3S |
Molecular Weight |
389.36g/mol |
IUPAC Name |
1-[2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H14F3N5O3S/c15-14(16,17)13-19-18-9-1-2-10(20-22(9)13)26-7-11(23)21-5-3-8(4-6-21)12(24)25/h1-2,8H,3-7H2,(H,24,25) |
InChI Key |
FMDMEJDRVFOGMY-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)O)C(=O)CSC2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Origin of Product |
United States |
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